Pharmacokinetic profiling of 4-Chlorothiazolo[4,5-C]pyridine derivatives
Pharmacokinetic profiling of 4-Chlorothiazolo[4,5-C]pyridine derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Chlorothiazolo[4,5-C]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The strategic introduction of a chlorine atom at the 4-position can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity, a phenomenon sometimes referred to as the "magic chloro" effect.[3][4][5] This modification, however, necessitates a thorough investigation of the compound's pharmacokinetic (PK) profile to ensure that improved potency translates to in vivo efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-chlorothiazolo[4,5-c]pyridine derivatives, tailored for researchers and drug development professionals. We will explore the causality behind key experimental choices, provide detailed protocols for essential in vitro assays, and discuss the integration of this data into a holistic in vivo context.
The Strategic Imperative for Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Assessing ADME properties concurrently with potency and selectivity can prevent the costly late-stage failure of drug candidates with poor pharmacokinetic profiles.[6] For 4-chlorothiazolo[4,5-c]pyridine derivatives, early ADME assessment is critical for several reasons:
-
Impact of Chlorination: The chlorine substituent increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability or non-specific binding.[7][8] Computational studies suggest that chloro-substitution can increase the stability of compounds, but this must be verified experimentally.[4][5]
-
Solubility Concerns: Heterocyclic compounds can often present solubility challenges.[9] Early characterization of aqueous solubility is fundamental, as it directly impacts absorption and the design of formulations.
-
Metabolic Hotspots: The thiazolopyridine core and the chloro-substituent itself can be susceptible to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily. Identifying metabolic soft spots is key to optimizing metabolic stability.
-
Drug-Drug Interaction (DDI) Risk: Many drugs inhibit or induce CYP enzymes, leading to potentially harmful drug-drug interactions.[10][11] Characterizing the interaction of a new chemical entity (NCE) with these enzymes is a regulatory requirement and a key safety consideration.[6]
The following sections outline a tiered approach to building a comprehensive pharmacokinetic profile, starting with high-throughput in vitro assays and culminating in integrated in vivo studies.
Caption: Integrated ADME profiling workflow for drug discovery.
Absorption: Crossing the Membrane Barrier
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Passive diffusion is a primary mechanism for many small molecules and is governed by their physicochemical properties.[12]
Key Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive, transcellular permeability.[12][13] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[13] This model is cost-effective and avoids the complexities of active transporters, providing a clean measure of passive diffusion potential.[12]
Experimental Protocol: PAMPA-GIT
Objective: To determine the effective permeability (Pe) of 4-chlorothiazolo[4,5-c]pyridine derivatives across a membrane simulating the gastrointestinal tract.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)
-
Donor and Acceptor plates
-
Lecithin/dodecane lipid solution (e.g., 4% lecithin in dodecane)[14]
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Test compounds (10 mM in DMSO)
-
Control compounds (High permeability: Propranolol; Low permeability: Methotrexate)
-
UV-compatible 96-well plates
-
Plate reader
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[14]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Avoid touching or puncturing the membrane.[14]
-
Prepare Donor Solutions: Prepare 500 µM solutions of test and control compounds by diluting the 10 mM DMSO stocks into the appropriate buffer (e.g., PBS pH 5.5 to simulate the upper intestine). The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.
-
Load Donor Plate: Add 200 µL of the donor solutions to the lipid-coated donor plate wells.[14]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 16-18 hours in a vibration-free location.[14]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[CA] is the compound concentration in the acceptor well.
-
[Ceq] is the equilibrium concentration.
Data Presentation & Interpretation
| Compound ID | Structure | LogP (calc.) | Solubility (µM, pH 7.4) | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Control-High | Propranolol | 3.1 | >200 | 15.2 ± 1.1 | High |
| Control-Low | Methotrexate | -1.85 | >200 | 0.1 ± 0.05 | Low |
| THP-Cl-001 | 4-Cl-Thiazolopyridine | 2.8 | 75 | 12.5 ± 0.9 | High |
| THP-Cl-002 | 4-Cl-Thiazolopyridine-R1 | 3.5 | 15 | 8.1 ± 0.6 | Moderate |
| THP-Cl-003 | 4-Cl-Thiazolopyridine-R2 | 4.2 | <5 | 2.3 ± 0.4 | Low-Moderate |
Interpretation:
-
THP-Cl-001 shows high permeability, similar to the control, suggesting passive absorption is not a barrier.
-
THP-Cl-002 and THP-Cl-003 exhibit a trend where increasing lipophilicity (LogP) correlates with decreased aqueous solubility, which may be limiting the apparent permeability. This highlights the delicate balance between lipophilicity for membrane crossing and solubility for being available for absorption.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. A key determinant of its distribution and availability to act on its target is the extent to which it binds to plasma proteins.[15]
Key Assay: Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.[15] The RED device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber.[16] Only the unbound (free) drug can cross the membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct calculation of the fraction unbound.[16]
Experimental Protocol: Rapid Equilibrium Dialysis
Objective: To determine the percentage of 4-chlorothiazolo[4,5-c]pyridine derivatives bound to plasma proteins from a relevant species (e.g., human, rat).
Materials:
-
RED device plate and inserts (e.g., Thermo Scientific)
-
Control animal or human plasma (e.g., K2 EDTA anticoagulant)
-
Dialysis buffer (PBS, pH 7.4)[16]
-
Test compounds (10 mM in DMSO)
-
Control compounds (High binding: Warfarin; Low binding: Atenolol)[15]
-
96-well collection plates
-
Incubating shaker at 37°C
-
LC-MS/MS for quantification
Methodology:
-
Prepare Compound-Spiked Plasma: Spike the test and control compounds into plasma to a final concentration of 1-5 µM. The final DMSO concentration should be ≤0.1%.[16]
-
Load RED Device: Add the appropriate volume of spiked plasma (e.g., 300 µL) to the plasma chamber (red side) of the RED insert.[16]
-
Add Buffer: Add the corresponding volume of dialysis buffer (e.g., 500 µL) to the buffer chamber (white side).[16]
-
Assemble and Incubate: Assemble the unit, cover with a sealing tape, and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[16][17]
-
Sample Collection: After incubation, carefully remove aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile containing an internal standard to all samples to precipitate proteins.[16]
-
Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
Data Analysis: Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber % Bound = (1 - fu) * 100
Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.
Data Presentation & Interpretation
| Compound ID | % Plasma Protein Bound (Human) | % Plasma Protein Bound (Rat) | Interpretation |
| Control-High | 99.2 ± 0.3 | 98.9 ± 0.4 | Highly Bound |
| Control-Low | 15.5 ± 2.1 | 12.8 ± 1.9 | Low Binding |
| THP-Cl-001 | 92.1 ± 1.5 | 88.5 ± 2.0 | High-Moderate Binding |
| THP-Cl-002 | 98.7 ± 0.5 | 96.2 ± 0.8 | Highly Bound |
| THP-Cl-003 | >99.8 | >99.8 | Very Highly Bound |
Interpretation:
-
Only the unbound fraction of a drug is available to exert a pharmacological effect and to be metabolized and cleared.[15]
-
THP-Cl-002 and THP-Cl-003 are highly bound. This means a much higher total drug concentration may be needed to achieve a therapeutically relevant free concentration.
-
Very high protein binding (>99.5%) can be a liability, as small changes in binding (e.g., due to disease state or co-administered drugs) can cause large fluctuations in the free, active concentration.
-
Significant differences in binding between species (e.g., human vs. rat) must be considered when extrapolating preclinical data to humans.
Metabolism: The Biotransformation Engine
Metabolism is the body's process of converting drug molecules into more water-soluble compounds that can be easily excreted. This primarily occurs in the liver by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[18]
Key Assay: Liver Microsomal Stability
This assay is a cornerstone of early ADME testing.[19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[20] This provides an estimate of its intrinsic metabolic stability.[21]
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 4-chlorothiazolo[4,5-c]pyridine derivatives in human and rat liver microsomes.
Materials:
-
Pooled liver microsomes (human and rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compounds (10 mM in DMSO)
-
Control compounds (High clearance: Verapamil; Low clearance: Warfarin)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
Incubator/water bath at 37°C
-
LC-MS/MS for quantification
Methodology:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL). Prepare a parallel set of wells without the NADPH regenerating system to test for cofactor-independent degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile with internal standard to the corresponding wells.[20] The 0-minute time point is quenched immediately after adding NADPH.
-
Protein Precipitation: Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
In vitro t1/2 = 0.693 / k
-
Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein)
Data Presentation & Interpretation
| Compound ID | In Vitro t₁/₂ (min, Human) | Clint (µL/min/mg, Human) | In Vitro t₁/₂ (min, Rat) | Clint (µL/min/mg, Rat) | Metabolic Stability Classification |
| Control-High | 12 | 115.5 | 8 | 173.3 | Low |
| Control-Low | >60 | <9.6 | >60 | <9.6 | High |
| THP-Cl-001 | 25 | 55.4 | 15 | 92.4 | Moderate |
| THP-Cl-002 | >60 | <9.6 | 55 | 10.5 | High |
| THP-Cl-003 | 8 | 173.3 | 5 | 277.3 | Low |
Interpretation:
-
THP-Cl-002 shows high metabolic stability, suggesting it is not readily metabolized by CYP enzymes. This is a desirable property for extending in vivo half-life.
-
THP-Cl-003 is rapidly metabolized (low stability), indicating it will likely have a high first-pass effect and be cleared quickly in vivo. This may necessitate higher or more frequent dosing. The chloro-substituent, while potentially blocking metabolism at one site, may have created a new metabolic "hotspot" elsewhere on the molecule.
-
The difference between human and rat data is crucial for in vitro-in vivo extrapolation (IVIVE). Here, the rat appears to metabolize the compounds more rapidly than humans, which is a common observation.
Key Assay: Cytochrome P450 (CYP) Inhibition
This assay determines if a test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18][22] Inhibition of these enzymes can lead to an increase in the plasma levels of co-administered drugs, causing potential toxicity.[10]
The assay uses human liver microsomes and isoform-specific probe substrates that are converted into fluorescent or mass-spectrometry-detectable metabolites. The ability of the test compound to inhibit the formation of these metabolites is measured, and an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.[22]
Interpretation: An IC₅₀ value <1 µM is typically considered a potent inhibitor and a potential red flag for DDI risk, warranting further investigation.
Excretion and In Vivo Integration
While in vitro assays provide critical, high-throughput data, they must eventually be validated in a living system.[23] In vivo pharmacokinetic studies are essential to understand the interplay of ADME processes and to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).[24]
Study Design: Rodent Pharmacokinetic Study
A typical early-stage PK study involves administering the compound to rodents (usually rats or mice) via both intravenous (IV) and oral (PO) routes.[25][26]
Objective: To determine the complete pharmacokinetic profile of a lead 4-chlorothiazolo[4,5-c]pyridine derivative (e.g., THP-Cl-002) in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are often used.[26] Surgical cannulation of the jugular vein can be performed for serial blood sampling from a single animal.[27]
-
Dosing:
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline/DMSO/Tween 80).
-
PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect serial blood samples at specific time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Data Presentation & Interpretation
| Parameter | Units | IV (1 mg/kg) | PO (5 mg/kg) | Interpretation |
| Cmax | ng/mL | 1250 | 850 | Maximum observed concentration. |
| Tmax | h | - | 1.0 | Time to reach Cmax after oral dosing. |
| AUC(0-inf) | ng*h/mL | 2800 | 7000 | Total drug exposure. |
| t₁/₂ | h | 4.5 | 4.8 | Half-life is consistent between routes. |
| CL | mL/min/kg | 5.9 | - | Clearance is low, consistent with high microsomal stability. |
| Vdss | L/kg | 2.5 | - | Moderate volume of distribution, suggesting some tissue penetration. |
| F% | % | - | 50 | Oral bioavailability of 50% is good for an early lead compound. |
Interpretation:
-
The data for THP-Cl-002 confirms the prediction from the in vitro assays. The high metabolic stability translates to a low in vivo clearance and a reasonable half-life.
-
The oral bioavailability of 50% indicates that while absorption is good (as predicted by PAMPA), there may be some first-pass metabolism or incomplete absorption that could be optimized.
-
These in vivo results provide the confidence to move forward with this compound into efficacy and safety studies.[29]
Conclusion
The systematic pharmacokinetic profiling of 4-chlorothiazolo[4,5-c]pyridine derivatives is a data-driven process that is essential for successful drug development. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's ADME properties. This guide outlines a robust strategy, from high-throughput screening for permeability and metabolic stability to definitive in vivo studies, that enables the selection of candidates with desirable drug-like properties. This logical, evidence-based progression ensures that potent and selective compounds have the pharmacokinetic characteristics required to become safe and effective medicines.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]
-
CYP Inhibition Assays. Eurofins Discovery. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. ResearchGate. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Cytochrome P450 Assays. Charles River Laboratories. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]
-
Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]
-
Plasma Protein Binding. QPS Custom-Built Research. [Link]
-
Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH. [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
-
PK Studies. IITRI. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]
-
In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
-
ADME Assays. Genesis Drug Discovery & Development. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. [Link]
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
-
Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. International Journal of Applied Pharmaceutics. [Link]
-
Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. PubMed. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]
Sources
- 1. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. eurochlor.org [eurochlor.org]
- 9. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. PAMPA | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. qps.com [qps.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. nuvisan.com [nuvisan.com]
- 23. symeres.com [symeres.com]
- 24. selvita.com [selvita.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. nuvisan.com [nuvisan.com]
- 27. vimta.com [vimta.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. iitri.org [iitri.org]
